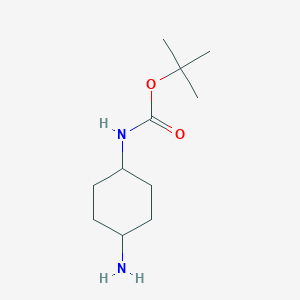

trans-N-Boc-1,4-cyclohexanediamine

Overview

Description

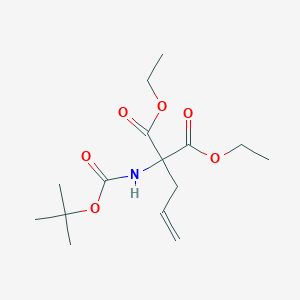

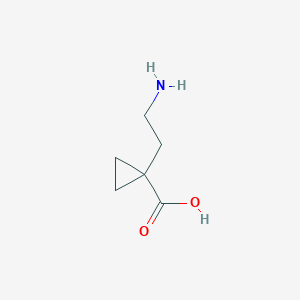

Trans-N-Boc-1,4-cyclohexanediamine, also known as trans-Boc-1,4-diaminocyclohexane, is an organic compound used in chemical syntheses and scientific research. It is a versatile building block for the preparation of various organic compounds, and it has a wide range of applications in the fields of biochemistry, pharmacology, and other scientific research. It is a colorless solid with a molecular weight of 190.2 g/mol and a melting point of 61-62°C.

Scientific Research Applications

Chemoenzymatic Synthesis

- trans-N-Boc-1,4-cyclohexanediamine has been utilized in the chemoenzymatic synthesis of optically active primary–tertiary trans-cycloalkane-1,2-diamines, contributing significantly to the development of vicinal primary–tertiary diamines. This synthesis involves a reductive-amination process, N-methylation, and Boc group cleavage, demonstrating its value in complex organic syntheses (Quijada et al., 2009).

Self-Assembly in Peptide Design

- The compound is used as a structural element in the design of bis-tripeptides. These bis-tripeptides, anchored by this compound, form helical tubular superstructures through extensive hydrogen bonding. This property is crucial for understanding molecular self-assembly and designing novel peptide structures (Hanessian et al., 2008).

Stereochemistry in Acylation

- Research on the stereochemistry of cyclohexane-1,2-diols with chiral tetrapeptides shows that this compound plays a role in the kinetic resolution of these compounds. The compound's stereochemistry is essential in understanding and improving stereoselective acylation processes (Shinisha & Sunoj, 2009).

Synthesis of β-Amino Acids

- The compound is used in the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a valuable building block for helical β-peptides. The synthesis involves a straightforward process, including cyclization, amide formation, and Hofmann-type degradation, highlighting its versatility in amino acid synthesis (Berkessel et al., 2002).

Enrichment in Cocrystals

- The compound has been used in cocrystallization studies with low molecular weight diols, leading to significant enrichment of cyclohexanediamine enantiomers. This property is significant in exploring the selective crystallization processes and isomer separation (Scott et al., 2008).

In Organocatalysis

- This compound is used as a hydrogen-bond catalyst in the electrophilic amination of cyclic 1,3-dicarbonyl compounds. Its role in achieving high yields and enantioselectivities under mild conditions emphasizes its potential in organocatalysis (Trillo et al., 2014).

Safety and Hazards

trans-N-Boc-1,4-cyclohexanediamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

This compound has been cited in reputable papers . One such paper discusses the stereoselective preparation of cis and trans 4-aminocyclohexanol from the potentially bio-based precursor 1,4-cyclohexanedione .

Mechanism of Action

Target of Action

The primary target of trans-N-Boc-1,4-cyclohexanediamine is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .

Mode of Action

This compound interacts with the V1A receptor as an antagonist . This means it binds to the receptor and blocks its activation by vasopressin. This inhibition can affect various physiological processes, such as water retention and vasoconstriction .

Biochemical Pathways

Given its role as a v1a receptor antagonist, it likely impacts the vasopressin-regulated pathways involved in water homeostasis and blood pressure regulation .

Pharmacokinetics

It is known to be an orally bioavailable compound , suggesting it can be absorbed through the digestive tract

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of the V1A receptor. By blocking this receptor, it can potentially alter the body’s water retention and blood pressure regulation . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect its stability and activity. Moreover, its efficacy could also be influenced by the physiological environment, including the presence of other molecules that can interact with the V1A receptor .

Biochemical Analysis

Biochemical Properties

trans-N-Boc-1,4-cyclohexanediamine interacts with various enzymes and proteins. It has been used in the preparation of an orally bioavailable and selective V1A receptor antagonist

Cellular Effects

Given its role in the development of a V1A receptor antagonist , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

tert-butyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939007 | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195314-59-1, 177906-48-8, 247570-24-7 | |

| Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)